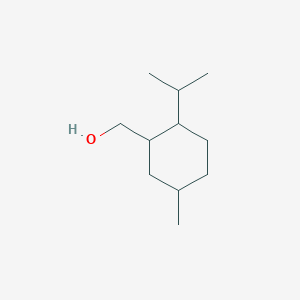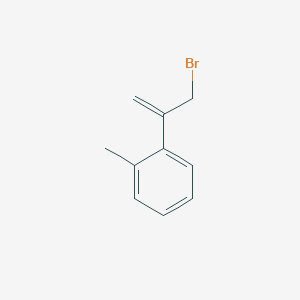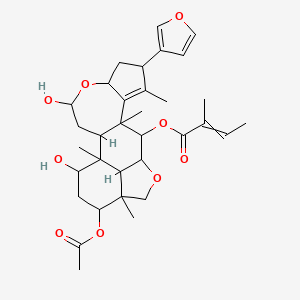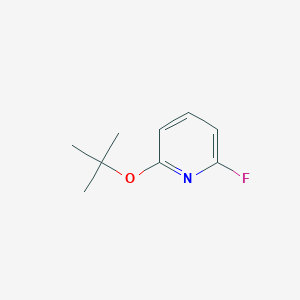
2-(tert-Butoxy)-6-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)-6-fluoropyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butoxy group at the second position and a fluorine atom at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-6-fluoropyridine typically involves the introduction of the tert-butoxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction conditions often include an inert atmosphere and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxy group into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 2-(tert-Butoxy)-6-fluoropyridine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The electron-rich nature of the pyridine ring due to the tert-butoxy group makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium tert-butoxide and tert-butyl alcohol are commonly used.
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butoxy)-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex pyridine derivatives.
Biology: The compound’s unique structure allows it to be used in the development of biologically active molecules.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: It is used in the synthesis of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)-6-fluoropyridine involves its interaction with various molecular targets and pathways. The tert-butoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring. This can affect the compound’s ability to participate in electrophilic and nucleophilic reactions, thereby modulating its biological and chemical activity .
Comparación Con Compuestos Similares
2-(tert-Butoxy)pyridine: Shares a similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-tert-Butoxy-6-chloropyridine: Similar structure with a chlorine atom instead of fluorine, used in different applications.
Uniqueness: 2-(tert-Butoxy)-6-fluoropyridine is unique due to the presence of both the tert-butoxy group and the fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
2-fluoro-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12FNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 |
Clave InChI |
COULCVKWCYCUIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


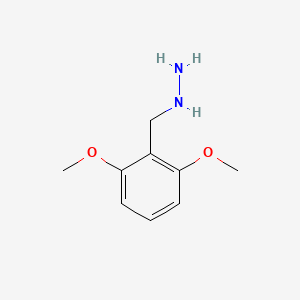
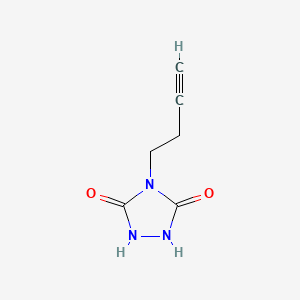
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
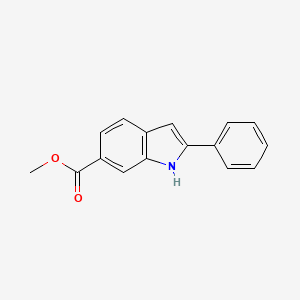
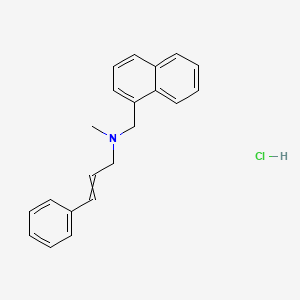
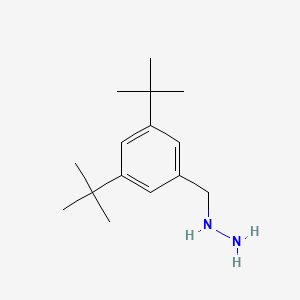
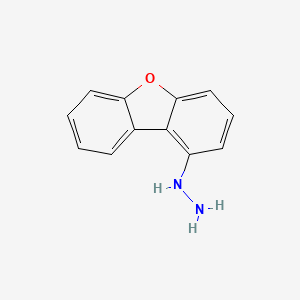
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
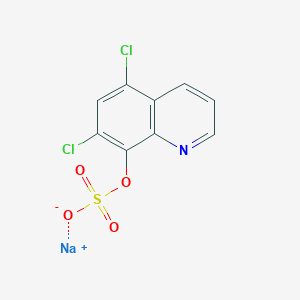
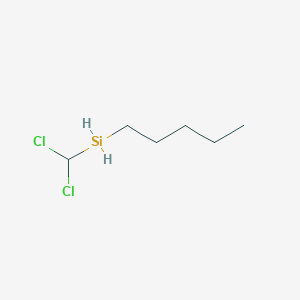
![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
